(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
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Overview
Description
The compound (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as hydroxyl, methoxy, and bromophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide involves several steps, including the formation of the cyclopentabbenzofuran core, followed by the introduction of the bromophenyl, hydroxyl, and methoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be studied. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,3aS,8bR)-3a-(4-chlorophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide
- (1S,2S,3R,3aS,8bR)-3a-(4-fluorophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide
Uniqueness
The uniqueness of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide lies in its specific combination of functional groups and stereochemistry. The presence of the bromophenyl group, along with the hydroxyl and methoxy groups, provides distinct chemical properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H26BrNO7 |
---|---|
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m0/s1 |
InChI Key |
VVCMGKRXILWBQB-DSVANHEQSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@]3([C@H]([C@H]([C@@H]([C@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Origin of Product |
United States |
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